2-Bromo-1-ethynyl-3-methoxybenzene 2-Bromo-1-ethynyl-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626203
InChI: InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3
SMILES: COC1=CC=CC(=C1Br)C#C
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol

2-Bromo-1-ethynyl-3-methoxybenzene

CAS No.:

Cat. No.: VC13626203

Molecular Formula: C9H7BrO

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-ethynyl-3-methoxybenzene -

Specification

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
IUPAC Name 2-bromo-1-ethynyl-3-methoxybenzene
Standard InChI InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3
Standard InChI Key AVDGESDWCZWAOI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1Br)C#C
Canonical SMILES COC1=CC=CC(=C1Br)C#C

Introduction

Chemical Identity and Structural Properties

2-Bromo-1-ethynyl-3-methoxybenzene belongs to the class of ortho-substituted benzene derivatives. The compound’s molecular structure integrates three distinct functional groups:

  • Bromine at the 2-position, enabling electrophilic substitution

  • Ethynyl group at the 1-position, providing a reactive alkyne handle

  • Methoxy group at the 3-position, influencing electron density via resonance effects

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇BrO
Molecular Weight211.05 g/mol
IUPAC Name2-bromo-1-ethynyl-3-methoxybenzene
CAS NumberNot explicitly listed
Storage ConditionsNot specified; analogs require freezing

Spectroscopic characterization includes:

  • IR: Strong absorption at ~2200 cm⁻¹ (C≡C stretch)

  • ¹H NMR: Distinct signals for methoxy (δ 3.79 ppm) and aromatic protons (δ 6.84–7.44 ppm)

  • ¹³C NMR: Peaks for sp-hybridized carbons (δ 92.97–94.11 ppm) and quaternary aromatic carbons

Synthesis and Reaction Pathways

The synthesis of 2-bromo-1-ethynyl-3-methoxybenzene employs palladium-mediated cross-coupling strategies. A representative protocol involves:

Table 2: Synthetic Protocol Overview

StepReagents/ConditionsPurpose
Precursor3-methoxybenzeneAromatic backbone
BrominationBr₂/FeBr₃ or NBSIntroduce bromine at ortho position
EthynylationEthynylating agent (e.g., TMSC≡CH), Pd(PPh₃)₄, CuIAlkyne group installation
PurificationColumn chromatography (hexane:EtOAc)Isolate product

Key side reactions include:

  • Homocoupling: Mitigated by strict inert atmosphere

  • Over-iodination: Controlled via stoichiometric TMSCF₃ in iodination reactions

Recent advances demonstrate its utility in:

  • 5-exo-dig cyclizations: Forming furo[3,4-b]quinolines with TBAB catalysis

  • Chemoselective iodination: Using sulfonium iodate(I) salts to yield iodoalkynes

Applications in Organic Synthesis

Heterocycle Construction

The compound’s ethynyl group participates in cycloadditions and annulations:

  • Quinoline-fused systems: Reacts with 2-arylquinoline-3-carbaldehydes to form tricyclic structures via CsF/TBAB-mediated cyclization

  • Diiodovinyl derivatives: Undergoes stereospecific iodination for vinyl iodide synthesis

Table 3: Representative Reaction Outcomes

Product ClassYield (%)Key Conditions
Furo[3,4-b]quinolines88–92TBAB, H₂O, toluene
Iodoethynyl derivatives98–99TMSCF₃, CsF

Functional Group Transformations

  • Sonogashira coupling: Forms conjugated enynes for optoelectronic materials

  • Nucleophilic substitution: Methoxy group participates in demethylation or O-alkylation

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